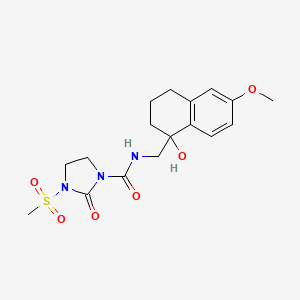

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

This compound features a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups at positions 1 and 6, respectively. The imidazolidine-2-one moiety is functionalized with a methylsulfonyl group and linked to the tetrahydronaphthalene via a methylene-carboxamide bridge.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6S/c1-26-13-5-6-14-12(10-13)4-3-7-17(14,23)11-18-15(21)19-8-9-20(16(19)22)27(2,24)25/h5-6,10,23H,3-4,7-9,11H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWRERFTDKEQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)N3CCN(C3=O)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, a complex sulfonamide derivative, exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene core with a hydroxyl group at the 1-position and a methoxy group at the 6-position. The imidazolidine moiety and methylsulfonyl group contribute to its biological profile. Its molecular formula is , which indicates the presence of multiple functional groups that may interact with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH enzymes are crucial for the degradation of endocannabinoids, which play a role in numerous physiological processes including pain modulation and inflammation. By inhibiting FAAH, the compound may increase endocannabinoid levels, potentially leading to enhanced analgesic and anti-inflammatory effects.

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Activity

A study demonstrated that compounds with similar structural characteristics showed selective inhibition of tumor cell growth. For instance, derivatives containing the tetrahydronaphthalene core were found to inhibit the proliferation of breast cancer cells effectively .

Anti-inflammatory Effects

Inhibition of FAAH has been linked to reduced inflammatory responses in preclinical models. The elevation of endocannabinoids like anandamide leads to decreased pain perception and inflammation.

Neuroprotective Properties

Research exploring neuroprotective agents highlights that compounds with hydroxyl and methoxy substitutions can mitigate oxidative damage in neuronal cells. This suggests that this compound may offer protective benefits against neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural features and properties of the target compound with analogs identified in the evidence:

Key Observations:

Tetrahydronaphthalene Derivatives: The target compound’s hydroxyl and methoxy substituents may enhance solubility compared to unsubstituted analogs (e.g., a–c) but reduce membrane permeability due to polarity .

Methoxy-Substituted Analogs :

- Methoxy groups (e.g., in 554427-30-4) are associated with increased metabolic stability compared to hydroxyl groups, suggesting the target’s 6-methoxy substituent may mitigate rapid Phase I metabolism .

Preparation Methods

Preparation of 1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-ylmethanamine

The tetrahydronaphthalene core is synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization to construct the bicyclic system. Methoxy and hydroxyl groups are introduced through electrophilic aromatic substitution or post-cyclization oxidation . For example:

- Methoxy introduction : Direct methoxylation using methyl iodide and a base under nucleophilic conditions.

- Hydroxyl group formation : Epoxidation of a dihydro precursor followed by acid-catalyzed ring opening to yield the tertiary alcohol.

The primary amine is installed via reductive amination of a ketone intermediate. For instance, condensation of the tetrahydronaphthalene ketone with ammonium acetate and sodium cyanoborohydride yields the amine.

Synthesis of the Imidazolidinone Fragment

Formation of the 2-Oxoimidazolidine Ring

The imidazolidinone ring is constructed via cyclization of a urea derivative . A common approach involves reacting 1,2-diaminoethane with phosgene or triphosgene under controlled conditions:

$$

\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{COCl}_2 \rightarrow \text{Imidazolidin-2-one} + 2\text{HCl}

$$

Alternatively, carbonyldiimidazole (CDI) facilitates urea formation from diamines.

Sulfonylation at the 3-Position

The methylsulfonyl group is introduced via nucleophilic substitution on a thiol intermediate. For example:

- Thiolation : Treatment of 3-chloroimidazolidinone with sodium hydrosulfide (NaSH).

- Oxidation : Reaction with hydrogen peroxide (H₂O₂) or Oxone® to yield the sulfonyl group.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling the tetrahydronaphthalene amine with the imidazolidinone carboxylic acid using carbodiimide-mediated activation . A representative protocol from analogous systems includes:

Reaction Conditions

- Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), DIPEA (N,N-diisopropylethylamine).

- Solvent : Anhydrous DMF or dichloromethane.

- Procedure :

- Activate the carboxylic acid with HBTU/HOBt for 1 hour.

- Add the amine fragment and stir for 12–24 hours at room temperature.

- Purify via flash chromatography (ethyl acetate/hexane gradient).

Yield Optimization

Yields for analogous amide couplings range from 83–93% , contingent on steric hindrance and solubility.

Reaction Optimization and Challenges

Protective Group Strategies

- Hydroxyl protection : The tertiary hydroxyl group is susceptible to elimination. Protection as a tert-butyldimethylsilyl (TBS) ether or benzyl ether is recommended during amine functionalization.

- Amine protection : Boc (tert-butoxycarbonyl) groups prevent unwanted side reactions during sulfonylation.

Stereochemical Considerations

The tetrahydronaphthalene moiety may require asymmetric synthesis or chiral resolution to achieve the desired configuration. For example, enzymatic resolution using lipases or chiral HPLC separation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) typically achieves >98% purity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For bulk production, continuous flow chemistry minimizes intermediates’ degradation. Catalytic asymmetric hydrogenation offers enantioselectivity for chiral centers, while green solvents (e.g., 2-MeTHF) enhance sustainability.

Q & A

Q. What are the key considerations for synthesizing N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, including:

- Anhydrous conditions : To prevent hydrolysis of sensitive groups like sulfonyl or carboxamide .

- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to facilitate condensation or cyclization steps .

- Purification : Chromatography (silica gel, reverse-phase) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. Example Reaction Parameters

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, methylsulfonyl) and tetrahydronaphthalene ring conformation .

- Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺ expected within 1 ppm error) .

- HPLC : Assess purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .

Critical Note : Discrepancies in NOESY or COSY spectra may indicate stereochemical ambiguities, requiring X-ray crystallography for resolution .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Based on structural analogs (e.g., sulfonamide- and imidazolidinone-containing molecules):

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL suggests activity) .

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design revealed that increasing DMF polarity from 0.4 to 0.6 reduced dimerization by 40% .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, critical for exothermic steps (e.g., sulfonylation) .

- In-line Analytics : Real-time FTIR monitoring detects intermediates, enabling rapid parameter adjustments .

Q. How to resolve contradictions in spectral data or bioactivity results?

Methodological Answer:

- Dynamic Light Scattering (DLS) : Confirm if aggregates form in solution (common with hydrophobic moieties), which may skew bioactivity data .

- Isotopic Labeling : Use ¹³C-labeled methylsulfonyl groups to trace metabolic degradation in LC-MS studies .

- Cocrystallization Studies : Resolve stereochemical ambiguities (e.g., tetrahydronaphthalene chair vs. boat conformers) via X-ray diffraction .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinase ATP-binding pockets) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with bioactivity .

Q. How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Replace methylsulfonyl with trifluoromethanesulfonamide to enhance metabolic stability .

- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from 3.5 to 2.8, improving solubility .

- Prodrug Strategies : Acetylate the hydroxy group to enhance oral bioavailability, followed by esterase-mediated activation .

Q. What advanced techniques elucidate target engagement mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to recombinant proteins (e.g., KD < 100 nM suggests high affinity) .

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .

- Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes (e.g., 3.5 Å resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.